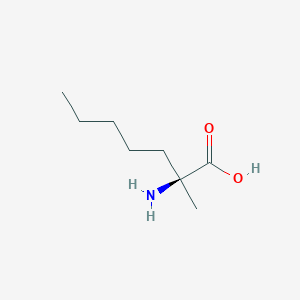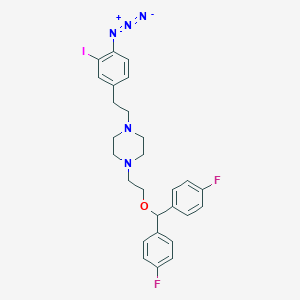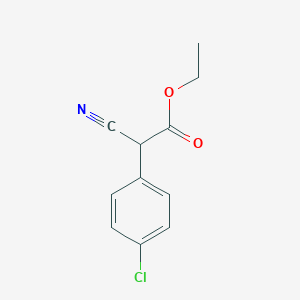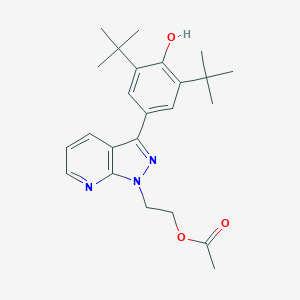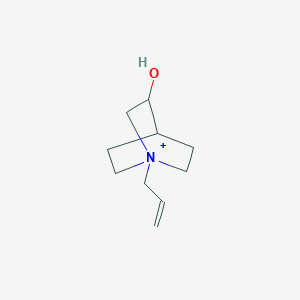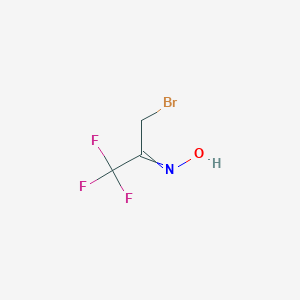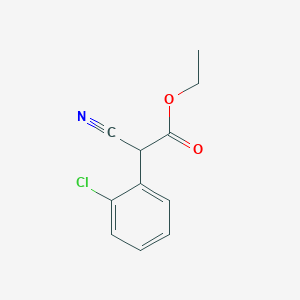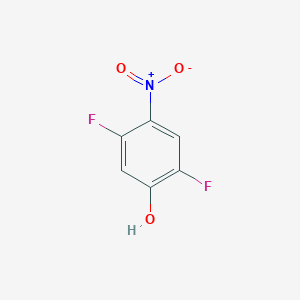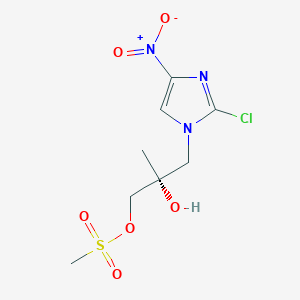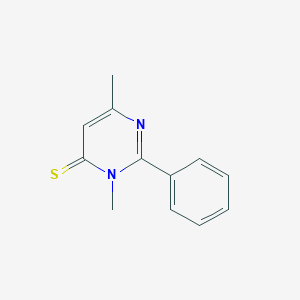
3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione, also known as thiamethoxam, is a neonicotinoid insecticide that has been widely used in agriculture to control pests. The chemical structure of thiamethoxam is similar to nicotine, which allows it to bind to the nicotinic acetylcholine receptors in the central nervous system of insects. This results in paralysis and death of the insects, making thiamethoxam an effective pesticide.
Mechanism Of Action
Thiamethoxam works by binding to the nicotinic acetylcholine receptors in the central nervous system of insects. This results in the disruption of the normal functioning of the nervous system, leading to paralysis and death of the insects.
Biochemical And Physiological Effects
Thiamethoxam has been found to have low toxicity to mammals, including humans. It is rapidly metabolized in the liver and excreted in the urine. Thiamethoxam has also been found to have low environmental persistence, which means that it does not accumulate in the environment.
Advantages And Limitations For Lab Experiments
Thiamethoxam has been widely used in laboratory experiments to study the effects of pesticides on insects. Its effectiveness against a wide range of pests makes it a valuable tool for researchers. However, the use of 3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione in laboratory experiments has been criticized due to its potential impact on non-target organisms, such as bees.
Future Directions
Further research is needed to understand the long-term effects of 3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione on the environment and non-target organisms. This includes studying the potential impact of 3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione on pollinators, such as bees, and developing alternative pest control methods that are more environmentally friendly. Additionally, research is needed to develop new insecticides that are effective against pests but have lower toxicity to non-target organisms.
Synthesis Methods
Thiamethoxam can be synthesized by reacting 3-methylthio-1,2,4-triazole with 2-chloro-5-chloromethylpyridine to form 3-(2-chloro-5-chloromethylpyridinyl)-1,2,4-triazole. This compound is then reacted with acetone cyanohydrin to form 3-(2-chloro-5-chloromethylpyridinyl)-1-(3-methylthio-1,2,4-triazol-5-yl)urea. Finally, this compound is reacted with phenyl isocyanate to form 3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione.
Scientific Research Applications
Thiamethoxam has been extensively studied for its effectiveness as a pesticide in agriculture. It has been found to be highly effective against a wide range of pests, including aphids, whiteflies, and thrips. Thiamethoxam has also been used in veterinary medicine as a flea and tick treatment for pets.
properties
CAS RN |
114197-32-9 |
|---|---|
Product Name |
3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione |
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
3,6-dimethyl-2-phenylpyrimidine-4-thione |
InChI |
InChI=1S/C12H12N2S/c1-9-8-11(15)14(2)12(13-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
BJDCXIMMXWCYOB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N(C(=N1)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=S)N(C(=N1)C2=CC=CC=C2)C |
synonyms |
4(3H)-Pyrimidinethione, 3,6-dimethyl-2-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
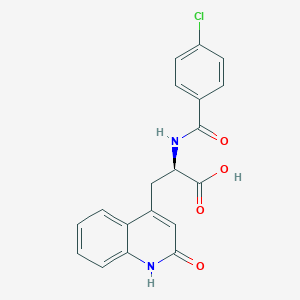
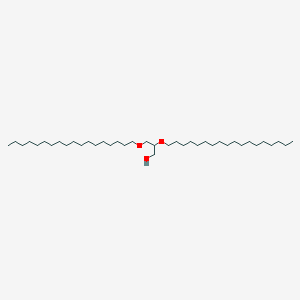
![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)
